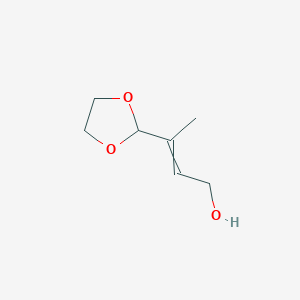
3-(1,3-Dioxolan-2-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is an organic compound that features a dioxolane ring attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The butenol part of the molecule can be introduced through various organic synthesis techniques, including aldol condensation and subsequent reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)but-2-en-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond in the butenol part can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into halides.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)but-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol depends on its specific application. In organic synthesis, it acts as a protecting group for carbonyl compounds, preventing unwanted reactions during subsequent transformations . In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar chemical properties but lacking the butenol structure.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A related compound with a different functional group arrangement.
Properties
CAS No. |
65527-78-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C7H12O3/c1-6(2-3-8)7-9-4-5-10-7/h2,7-8H,3-5H2,1H3 |
InChI Key |
MWEPUOMJGRJDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















